Tris(heptane-3,5-dionato-O,O')iron
Description
Tris(heptane-3,5-dionato-O,O')iron, also known as iron(III) tris(heptane-3,5-dionate), is a coordination complex where iron(III) is chelated by three heptane-3,5-dionate ligands. These complexes share a common β-diketonate ligand framework, which imparts stability, volatility, and solubility in organic solvents, making them useful in catalysis, materials science, and thin-film deposition .
Properties
CAS No. |
25459-79-4 |
|---|---|
Molecular Formula |
C21H36FeO6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(Z)-5-hydroxyhept-4-en-3-one;iron |
InChI |
InChI=1S/3C7H12O2.Fe/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/b3*6-5-; |
InChI Key |
KWKAZAQYBWXFOI-YFTRRBBBSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Fe] |
Canonical SMILES |
CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tris-(heptane-3,5-dionato-o,o’)iron typically involves the reaction of iron salts with heptane-3,5-dione in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + 3 \text{C}7\text{H}{12}\text{O}_2 \rightarrow \text{Fe(C}7\text{H}{12}\text{O}_2)_3 ]
The reaction mixture is usually heated and stirred to facilitate the formation of the complex. After the reaction is complete, the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of Tris-(heptane-3,5-dionato-o,o’)iron follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Reaction with Fe(NO₃)₃·9H₂O
A high-yield synthesis involves reacting 2,6-dimethyl-3,5-heptanedione with iron(III) nitrate nonahydrate in methanol, mediated by sodium methylate:
Reagents :
-
Fe(NO₃)₃·9H₂O (99% purity)
-
2,6-Dimethyl-3,5-heptanedione (88% purity)
-
Sodium methylate (30% methanol solution)
Conditions :
-
Solvent: Methanol
-
Temperature: 25–28°C
-
Reaction time: 1.5 hours
| Parameter | Value |
|---|---|
| Molar ratio (Fe:Ligand) | 1:3 |
| Purification method | Centrifugation and drying |
Alternative Metal Coordination Reactions
The ligand (2,6-dimethyl-3,5-heptanedione) demonstrates versatility in forming complexes with other metals under similar conditions:
Thermal Decomposition
The complex undergoes thermal decomposition at elevated temperatures, a critical property for applications in chemical vapor deposition (CVD):
| Property | Value |
|---|---|
| Melting point | 96–102°C |
| Decomposition pathway | Ligand dissociation followed by iron oxide formation |
Reaction with Hydrazine
While not directly involving the iron complex, the ligand itself reacts with hydrazine to form heterocyclic compounds, illustrating its reactivity:
Reaction :
2,6-Dimethyl-3,5-heptanedione + Hydrazine → 3,5-Diisopropyl-1H-pyrazole
Yield : 100% (ethanol, 20°C, 2 hours)
Challenges in Substitution Reactions
-
Halogenation at the diketone backbone
-
Oxidation/reduction of the central metal ion
Structural and Spectroscopic Data
Scientific Research Applications
Tris-(heptane-3,5-dionato-o,o’)iron has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tris-(heptane-3,5-dionato-o,o’)iron involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ligands can also participate in various chemical interactions, influencing the overall reactivity of the complex. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Fe(TMHD)₃ and Fe(dibm)₃ with other β-diketonate metal complexes, focusing on structural, physical, and functional differences:
Structural and Functional Insights:
Ligand Substituent Effects :
- Fe(TMHD)₃ contains tetramethyl groups on the β-diketonate ligand, enhancing steric bulk and thermal stability compared to Fe(dibm)₃, which has dimethyl groups . This difference influences volatility, with bulkier ligands (e.g., TMHD) often preferred for high-temperature applications like chemical vapor deposition (CVD).
- In contrast, Fe(dibm)₃’s lower molecular weight and simpler substituents may improve solubility in polar organic solvents, facilitating its use in solution-phase catalysis .
Metal Center Influence: Iron(III) β-diketonates exhibit paramagnetic behavior, distinguishing them from diamagnetic analogs like Ni(TMHD)₂ or lanthanide derivatives (e.g., Pr(TMHD)₃) . Ni(TMHD)₂ is noted for applications in nickel-based thin films, whereas Fe(TMHD)₃’s magnetic properties may limit its use in electronic materials requiring non-magnetic substrates .
Biological and Catalytic Activity: While Fe(dibm)₃ is highlighted as a catalyst in organic synthesis (e.g., Baran olefin cross-coupling), Fe(TMHD)₃’s biological activity remains unexplored in the provided evidence .
Biological Activity
Tris(heptane-3,5-dionato-O,O')iron, commonly referred to as iron(III) heptanedionate, is a coordination compound that has garnered interest in various fields, including biochemistry and materials science. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound is characterized by its chelating ability due to the presence of heptanedione ligands. The structure can be represented as follows:
This compound exhibits distinct properties that contribute to its biological activity, including stability in biological environments and the ability to interact with various biomolecules.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. For instance, a study evaluated its efficacy in protecting cells from oxidative damage induced by hydrogen peroxide, showing a marked reduction in cell death rates compared to control groups .
Enzyme Interaction
This compound has been shown to interact with several enzymes, influencing their activity. For example, it acts as an inhibitor for certain cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies indicate that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity
While this compound shows promise in therapeutic applications, its cytotoxicity must be addressed. Studies have reported dose-dependent cytotoxic effects on mammalian cells, raising concerns about its safety profile for potential clinical use. The compound's cytotoxicity is attributed to its ability to generate reactive oxygen species (ROS) upon cellular uptake .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Efficacy
In a controlled study involving human dermal fibroblasts exposed to oxidative stressors, this compound was administered at varying concentrations. Results indicated that at lower concentrations (up to 10 µM), the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while higher concentrations led to increased cell death rates due to ROS accumulation .
Case Study: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of Tris(heptane-3,5-dionato-O,O')iron?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving the molecular geometry of β-diketonate complexes like Fe(TMHD)₃. Pair this with FT-IR spectroscopy to confirm ligand coordination via the characteristic C=O and C-O stretching vibrations (1600–1550 cm⁻¹ and 1250–1200 cm⁻¹, respectively). UV-Vis spectroscopy can monitor electronic transitions in the visible range (450–600 nm), typical for octahedral Fe(III) complexes .
Q. How can researchers ensure high-purity synthesis of this compound for reproducible studies?
- Methodological Answer : Purify the ligand (heptane-3,5-dione) via distillation prior to synthesis. For the complex, use stoichiometric FeCl₃·6H₂O in ethanol under reflux, followed by recrystallization from hexane. Monitor purity via melting point analysis (reported m.p. 164°C) and elemental analysis (C: 65.3%, H: 8.6%, Fe: 9.2%) .
Q. What solvent systems are optimal for solubility studies of this compound in non-aqueous environments?
- Methodological Answer : Fe(TMHD)₃ is insoluble in water but dissolves in organic solvents like toluene, chloroform, and tetrahydrofuran (THF). Conduct solubility tests using gravimetric analysis: dissolve 10 mg of the complex in 1 mL of solvent at 25°C, filter undissolved material, and evaporate to determine saturation concentration .
Advanced Research Questions
Q. How can the spin crossover behavior of this compound be experimentally analyzed under variable-temperature conditions?
- Methodological Answer : Use variable-temperature magnetic susceptibility measurements (SQUID magnetometry) to track the transition between high-spin (S = 5/2) and low-spin (S = 1/2) states. Pair this with Mössbauer spectroscopy to detect quadrupole splitting shifts at temperatures between 100–300 K. Compare results with computational DFT studies to validate ligand field parameters .
Q. What strategies mitigate ligand substitution reactions when using this compound in catalytic applications?
- Methodological Answer : Stabilize the complex by introducing steric hindrance via methyl groups on the β-diketone backbone (as in TMHD ligands). Monitor ligand exchange kinetics using ¹H NMR in deuterated solvents (e.g., CDCl₃) by tracking peak shifts of free vs. coordinated ligands. Alternatively, employ cyclic voltammetry to assess redox stability in catalytic cycles .
Q. How does the thermal lens effect in this compound correlate with its photophysical properties?
- Methodological Answer : Use dual-beam thermal lens spectroscopy (pump-probe setup) to measure the nonlinear refractive index and thermal diffusivity. For Fe(TMHD)₃ dissolved in THF, vary pump laser intensity (e.g., 47–100 mW) and record transient signal decay to calculate thermal conductivity and photodegradation thresholds. Compare with tris(bipyridyl)iron analogs for structure-property insights .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for Fe(TMHD)₃: How should researchers validate experimental data?
- Methodological Answer : Literature values for Fe(TMHD)₃ range from 164°C to 170°C. Use differential scanning calorimetry (DSC) under inert gas (N₂) with a heating rate of 5°C/min. Ensure sample purity via elemental analysis and cross-reference with X-ray diffraction data to confirm crystalline phase consistency .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Conduct reactions in a glovebox (O₂ < 1 ppm) or under Schlenk line conditions. Use degassed solvents (via freeze-pump-thaw cycles) and monitor oxygen levels with an inline sensor. For long-term storage, store the complex under argon at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
